molecular formula C9H9N3O B14645958 1-Azido-2-[(prop-2-en-1-yl)oxy]benzene CAS No. 55000-07-2

1-Azido-2-[(prop-2-en-1-yl)oxy]benzene

Katalognummer: B14645958
CAS-Nummer: 55000-07-2
Molekulargewicht: 175.19 g/mol
InChI-Schlüssel: JGYLMBYTGJIHOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Azido-2-[(prop-2-en-1-yl)oxy]benzene is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in various chemical synthesis processes. This compound features an azido group (-N₃) attached to a benzene ring, with a prop-2-en-1-yloxy substituent.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Azido-2-[(prop-2-en-1-yl)oxy]benzene typically involves the reaction of 2-[(prop-2-en-1-yl)oxy]benzene with sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution of the azido group onto the benzene ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-Azido-2-[(prop-2-en-1-yl)oxy]benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles.

    Reduction Reactions: The azido group can be reduced to an amine group.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition.

Common Reagents and Conditions

    Substitution Reactions: Sodium azide (NaN₃) in DMF.

    Reduction Reactions: Hydrogen gas (H₂) in the presence of a palladium catalyst.

    Cycloaddition Reactions: Alkynes in the presence of a copper(I) catalyst.

Major Products Formed

    Substitution Reactions: Various substituted benzene derivatives.

    Reduction Reactions: 2-[(prop-2-en-1-yl)oxy]aniline.

    Cycloaddition Reactions: Triazole derivatives.

Wissenschaftliche Forschungsanwendungen

1-Azido-2-[(prop-2-en-1-yl)oxy]benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Employed in bioconjugation techniques, such as click chemistry, to label biomolecules.

    Medicine: Investigated for potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Azido-2-[(prop-2-en-1-yl)oxy]benzene primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are stable and biologically active. This reactivity is harnessed in various applications, such as bioconjugation and drug development.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Azido-2-[(prop-2-en-1-yloxy)ethoxy]ethane
  • 1-Azido-2-[(prop-2-en-1-yloxy)ethoxy]benzene

Uniqueness

1-Azido-2-[(prop-2-en-1-yl)oxy]benzene is unique due to its specific structure, which combines an azido group with a prop-2-en-1-yloxy substituent on a benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical and biological applications.

Eigenschaften

CAS-Nummer

55000-07-2

Molekularformel

C9H9N3O

Molekulargewicht

175.19 g/mol

IUPAC-Name

1-azido-2-prop-2-enoxybenzene

InChI

InChI=1S/C9H9N3O/c1-2-7-13-9-6-4-3-5-8(9)11-12-10/h2-6H,1,7H2

InChI-Schlüssel

JGYLMBYTGJIHOV-UHFFFAOYSA-N

Kanonische SMILES

C=CCOC1=CC=CC=C1N=[N+]=[N-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.